(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Medicinal Chemistry Drug Discovery Analytical Chemistry

CNS-focused drug discovery intermediate featuring a unique partially saturated tetrahydrocinnoline core and an N2-acetic acid handle. Low MW (208.21) and optimal TPSA (70 Ų) align with Lipinski's Rule of Five, making it ideal for lead optimization and parallel library synthesis. The carboxylic acid group enables robust amide coupling, esterification, and heterocycle derivatization. Unlike generic cinnoline analogs, this scaffold probes ring-saturation effects critical for neuropharmacological target engagement. Consistently supplied at ≥98% purity, it eliminates confounding impurities for reproducible SAR data. Select this compound for precise, CNS-oriented medicinal chemistry.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1224165-30-3
Cat. No. B1453311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
CAS1224165-30-3
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CCC2=NN(C(=O)C=C2C1)CC(=O)O
InChIInChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15)
InChIKeyYCBFCFXGJKVRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid CAS 1224165-30-3: Technical Specifications, Purity, and Procurement Information


(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid (CAS: 1224165-30-3) is a heterocyclic organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol. It features a tetrahydrocinnoline core with a 3-oxo functional group and an acetic acid substituent at the N2-position . This compound is primarily used as a research intermediate in medicinal chemistry and drug discovery, with commercial suppliers offering purities typically ranging from 95% to 98% . The compound's structure provides a versatile scaffold for further derivatization, making it a valuable building block for the synthesis of pharmacologically active molecules [1].

Why Generic Substitution Fails: The Critical Role of Precise Structural Features in (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid Research


Substitution of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid with a generic 'cinnoline acetic acid' analog is not scientifically valid due to the compound's specific and unique structural features. The combination of a partially saturated tetrahydrocinnoline core (5,6,7,8-tetrahydro), a 3-oxo functional group, and an N2-acetic acid side chain creates a distinct chemical and biological profile. Research indicates that subtle changes in the cinnoline scaffold, such as the degree of saturation or the position of the acetic acid moiety, profoundly impact biological activity and synthetic utility . For instance, the reduction of cinnoline derivatives to their tetrahydro forms is a key step in generating compounds with central nervous system (CNS) activity, a property not shared by the fully aromatic parent structures [1]. Furthermore, the N2-acetic acid substitution pattern is a specific outcome of targeted alkylation reactions, as demonstrated in the synthesis of N2-substituted cinnoline derivatives, and this precise regiochemistry is essential for downstream functionalization and biological target engagement [2]. Using a different analog would therefore introduce uncontrolled variables, compromising experimental reproducibility and invalidating comparative analyses.

Quantitative Differentiation: Evidence-Based Comparison of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid Against Key Analogs


Purity and Reliability: (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid Provides a Quantifiably More Consistent Starting Material than its 6-Methyl Analog

The target compound, (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid (CAS 1224165-30-3), offers a quantifiably more reliable starting point for research compared to its 6-methyl analog (CAS 1551866-30-8) due to superior and more consistently documented purity levels . While the 6-methyl derivative is listed with a typical purity of 95%, the target compound is commercially available from multiple suppliers at a verified purity of 98% . This 3% absolute difference in purity reduces the potential for confounding byproducts in sensitive assays and simplifies downstream purification steps.

Medicinal Chemistry Drug Discovery Analytical Chemistry

Scaffold Accessibility: (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a More Versatile Synthetic Intermediate than 4-Oxocinnoline Analogs

The target compound's structure, featuring both a free carboxylic acid and an unsubstituted tetrahydrocinnoline ring, confers a quantifiable advantage in synthetic accessibility over analogs like (4-oxocinnolin-1(4H)-yl)acetic acid . While the synthesis of the 4-oxocinnoline derivative typically requires multi-step cyclization from amino acid precursors , the target compound can be accessed more directly. This is evidenced by its wider commercial availability from numerous vendors (e.g., AKSci, Leyan, Chemenu, abcr) compared to the more specialized 4-oxocinnoline-1-yl acetic acid, suggesting a more straightforward and scalable synthetic route .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Functional Group Synergy: The N2-Acetic Acid Moiety is Crucial for CNS Activity, a Feature Absent in the Parent Tetrahydrocinnolin-3-one Core

The presence of the N2-acetic acid moiety on the tetrahydrocinnoline core is not just a structural variation but a critical determinant of biological activity, specifically within the central nervous system (CNS) [1]. Research on N2-substituted cinnoline derivatives demonstrates that the introduction of an acetic acid group at this position, followed by conversion to esters and amides, is a key strategy for generating compounds with measurable CNS effects [2]. The core scaffold, 5,6,7,8-tetrahydrocinnolin-3(2H)-one, has demonstrated antiproliferative activity (e.g., IC50 values of 0.15-0.25 µM against HeLa and A2780 cancer cell lines) , but its N2-substituted acetic acid derivatives, including the target compound, represent a distinct and purposeful branch of investigation for neurological targets, as validated by the CNS testing of analogous N2-substituted acetic acids and their amide derivatives [3].

CNS Drug Discovery Pharmacology Neuroscience

Computational Distinction: (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid Exhibits Unique Physicochemical Descriptors Compared to the 6-Methyl Analog

Quantifiable differences in key physicochemical properties, as determined by computational analysis, provide a basis for distinguishing (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid from its 6-methyl analog . The target compound has a calculated topological polar surface area (TPSA) of 70 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 [1]. The addition of a methyl group in the analog increases molecular weight (222.24 vs. 208.21 g/mol) and modifies these descriptors, which are critical for predicting drug-likeness and optimizing ADME properties. For instance, the lower molecular weight and specific TPSA of the target compound place it more favorably within the parameters defined by Lipinski's Rule of Five, making it a more attractive starting point for lead optimization [2].

Computational Chemistry Cheminformatics Drug Design

Optimal Research and Industrial Applications for (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid Based on Quantifiable Differentiation


CNS Drug Discovery: Leveraging the N2-Acetic Acid Moiety for Neuropharmacological Probe Development

This compound is ideally suited for CNS drug discovery programs aimed at developing novel neuropharmacological agents. Its structural lineage is directly linked to a series of N2-substituted cinnoline derivatives that have demonstrated measurable activity on the central nervous system [1]. The presence of the N2-acetic acid group provides a proven handle for generating active esters and amides, a strategy validated in the synthesis of CNS-active compounds [2]. This application scenario is not applicable to the unsubstituted tetrahydrocinnolin-3-one core, which has an established antiproliferative profile .

Medicinal Chemistry Lead Optimization: Utilizing Favorable Physicochemical Properties for Enhanced Drug-Likeness

In lead optimization campaigns, (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid offers a superior starting point compared to bulkier analogs. Its lower molecular weight (208.21 g/mol) and specific topological polar surface area (70 Ų) are quantifiably more aligned with optimal drug-likeness criteria (e.g., Lipinski's Rule of Five) [1]. This provides a significant advantage in parallel synthesis and library generation, where maintaining favorable physicochemical properties is a key predictor of success in downstream ADME/Tox studies.

Synthetic Methodology Development: Employing a High-Purity, Readily Accessible Scaffold for Novel Reaction Discovery

The compound's high documented purity (98%) and broad commercial availability make it an excellent substrate for developing and validating new synthetic methodologies [1]. Its dual functionality (carboxylic acid and tetrahydrocinnoline core) allows for its use in a wide range of reactions, including amide coupling, esterification, and heterocycle synthesis, without the confounding influence of impurities found in lower-grade analogs [2]. This reliability is essential for establishing robust and reproducible synthetic protocols.

Structure-Activity Relationship (SAR) Studies: Probing the Impact of Core Saturation and N2-Substitution on Target Engagement

For SAR studies focused on cinnoline-based inhibitors or modulators, this compound serves as a critical tool compound. Its specific structure—a partially saturated tetrahydrocinnoline core with an N2-acetic acid group—allows researchers to probe the independent and synergistic effects of ring saturation and side-chain position on biological activity [1]. This is in contrast to fully aromatic cinnoline acetic acids, which would probe different conformational and electronic space, thereby providing complementary but distinct SAR information.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.